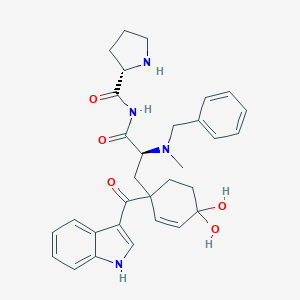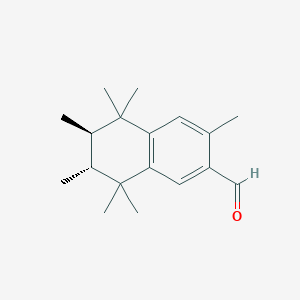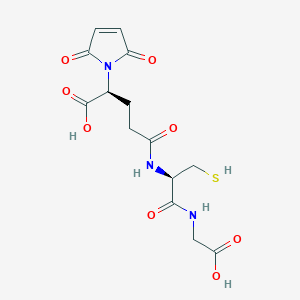
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea, also known as AUDA, is a chemical compound that has been studied extensively for its potential therapeutic applications. AUDA has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of a variety of conditions.
作用機序
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of fatty acids. By inhibiting sEH, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea increases the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.
実験室実験の利点と制限
One advantage of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its well-characterized mechanism of action. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to be effective in various animal models, making it a promising candidate for further research. However, one limitation of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, there is interest in exploring the use of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in the treatment of inflammatory bowel disease and other inflammatory conditions. Finally, there is potential for the development of new analogs of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea with improved solubility and pharmacokinetic properties.
合成法
The synthesis of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea involves the reaction of 1-adamantylamine with 2,2-dimethylpropanoyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea.
科学的研究の応用
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
特性
製品名 |
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea |
|---|---|
分子式 |
C16H26N2OS |
分子量 |
294.5 g/mol |
IUPAC名 |
N-(1-adamantylcarbamothioyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H26N2OS/c1-15(2,3)13(19)17-14(20)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H2,17,18,19,20) |
InChIキー |
GVOQHIUEDCZUEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)









![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
